1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the reaction of 2-aminophenylpiperazine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and acetone. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various substituted piperazines, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cell signaling pathways.
Pathways Involved: It can modulate the activity of G-protein-coupled receptors, ion channels, and other key proteins, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one and 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone share structural similarities but differ in their functional groups and chemical properties
Uniqueness: The presence of the dimethylpropanone moiety in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 |
InChI Key |
LZPZSFYYCVDFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
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